2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a combination of fluorophenyl, piperazine, thiazolidinone, and pyridopyrimidinone moieties. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the thiazolidinone and pyridopyrimidinone frameworks. Typical synthetic routes may include:
Formation of Piperazine Derivative: Starting with a suitable piperazine precursor, the fluorophenyl group can be introduced via nucleophilic substitution.
Construction of Thiazolidinone Ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.
Assembly of Pyridopyrimidinone Core: This step may involve a multi-component reaction, such as a Biginelli reaction, to form the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl and piperazine moieties suggest potential activity as a ligand for various receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their activity as antipsychotics, antidepressants, and anticancer agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved could include neurotransmitter receptors, enzymes, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[4-(2-bromophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H28FN5O2S2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28FN5O2S2/c1-18(2)10-12-33-26(35)22(37-27(33)36)17-19-24(29-23-9-5-6-11-32(23)25(19)34)31-15-13-30(14-16-31)21-8-4-3-7-20(21)28/h3-9,11,17-18H,10,12-16H2,1-2H3/b22-17- |
InChI Key |
CGGICVZGMLQFBV-XLNRJJMWSA-N |
Isomeric SMILES |
CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.